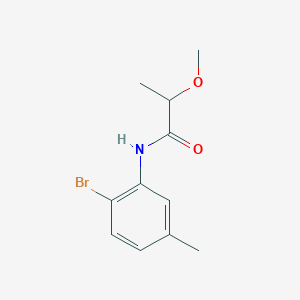
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide, also known as BAM, is a chemical compound that has garnered significant attention in scientific research for its potential therapeutic applications. BAM belongs to the class of amides, which are organic compounds containing a carbonyl group linked to an amino group.
作用机制
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide also modulates the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in pain perception. Furthermore, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have low toxicity, making it a safe compound to work with. However, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(2-bromo-5-methylphenyl)-2-methoxypropanamide. One potential avenue of research is the development of novel N-(2-bromo-5-methylphenyl)-2-methoxypropanamide analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide and its potential use in the treatment of neurodegenerative disorders and cancer. Furthermore, studies are needed to investigate the potential use of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide in combination with other drugs for enhanced therapeutic effects.
合成方法
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-methylphenol with 2-methoxypropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium diisopropylamide to obtain the final product, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide.
科学研究应用
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-9(12)10(6-7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAMVGOURPSPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

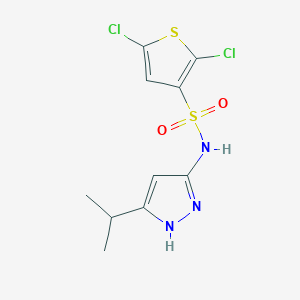
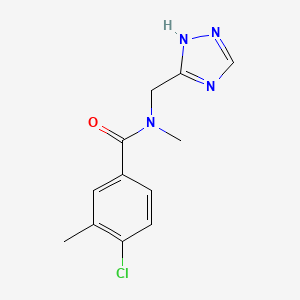

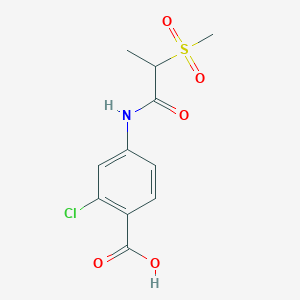

![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)
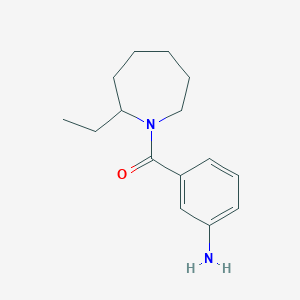

![2-amino-2-methyl-N-[3-oxo-3-(propan-2-ylamino)propyl]pentanamide](/img/structure/B6642487.png)
![4-[1-[(5-Fluoropyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6642489.png)
![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)